molecular formula C27H23N3O5 B11284173 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11284173
M. Wt: 469.5 g/mol
InChI Key: XISZFMBVDZTTOV-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes. This reaction is mediated by triethylamine, which facilitates the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines . When triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with various biological activities.

    Medicine: It could be explored for its potential therapeutic effects.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is not well-documented. it is likely to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar compounds to 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide include other benzofuro[3,2-d]pyrimidines and related heterocyclic compounds. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and applications .

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Properties

Molecular Formula

C27H23N3O5

Molecular Weight

469.5 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H23N3O5/c1-2-34-20-14-12-19(13-15-20)28-23(31)17-29-24-21-10-6-7-11-22(21)35-25(24)26(32)30(27(29)33)16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,28,31)

InChI Key

XISZFMBVDZTTOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

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